molecular formula C11H12BrFOZn B14870758 2-Cyclopentyloxy-5-fluorophenylZinc bromide

2-Cyclopentyloxy-5-fluorophenylZinc bromide

Cat. No.: B14870758
M. Wt: 324.5 g/mol
InChI Key: YFHRXFIPRVIZOS-UHFFFAOYSA-M
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Description

2-Cyclopentyloxy-5-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both cyclopentyloxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentyloxy-5-fluorophenylzinc bromide is typically synthesized via a Grignard reaction followed by transmetallation. The process involves the following steps:

    Formation of Grignard Reagent: The starting material, 2-cyclopentyloxy-5-fluorophenyl bromide, is reacted with magnesium turnings in dry tetrahydrofuran to form the corresponding Grignard reagent.

    Transmetallation: The Grignard reagent is then treated with zinc bromide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale Grignard Reaction: Conducted in large reactors with precise control over temperature and stirring.

    Efficient Transmetallation: Ensuring complete conversion of the Grignard reagent to the organozinc compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyloxy-5-fluorophenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

    Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Solvents: Tetrahydrofuran is often used as the solvent due to its ability to stabilize the organozinc compound.

    Reaction Conditions: Typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.

    Substitution Products: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Cyclopentyloxy-5-fluorophenylzinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.

    Material Science: Employed in the preparation of functional materials with specific properties.

    Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-cyclopentyloxy-5-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide.

    Transmetallation: The organozinc compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product and regenerate the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylzinc bromide
  • (Diethoxyphosphoryl)difluoromethylzinc bromide

Uniqueness

2-Cyclopentyloxy-5-fluorophenylzinc bromide is unique due to the presence of both cyclopentyloxy and fluorophenyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C11H12BrFOZn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);1-cyclopentyloxy-4-fluorobenzene-6-ide

InChI

InChI=1S/C11H12FO.BrH.Zn/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;;/h5-7,10H,1-4H2;1H;/q-1;;+2/p-1

InChI Key

YFHRXFIPRVIZOS-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)OC2=[C-]C=C(C=C2)F.[Zn+]Br

Origin of Product

United States

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